1-Cyclopropyl-4-fluoro-2-methylbenzene

Physicochemical properties Separation science Process chemistry

1-Cyclopropyl-4-fluoro-2-methylbenzene (CAS 2744305-98-2) is a polysubstituted aromatic hydrocarbon with a molecular formula of C10H11F and a molecular weight of 150.19 g/mol. It features a specific 1,2,4-substitution pattern on the benzene ring, combining a cyclopropyl group, a methyl group, and a fluoro substituent.

Molecular Formula C10H11F
Molecular Weight 150.19 g/mol
Cat. No. B13705998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-4-fluoro-2-methylbenzene
Molecular FormulaC10H11F
Molecular Weight150.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC2
InChIInChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3
InChIKeyJXHBWMVOMUVWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-4-fluoro-2-methylbenzene: A Regiospecific Building Block for Advanced Synthesis


1-Cyclopropyl-4-fluoro-2-methylbenzene (CAS 2744305-98-2) is a polysubstituted aromatic hydrocarbon with a molecular formula of C10H11F and a molecular weight of 150.19 g/mol . It features a specific 1,2,4-substitution pattern on the benzene ring, combining a cyclopropyl group, a methyl group, and a fluoro substituent. This regiospecific arrangement is critical for its function as a building block in medicinal chemistry, where subtle changes in substitution can drastically alter the properties and biological activity of derived compounds [1]. Its predicted physical properties, such as a boiling point of 201.1±19.0 °C and a density of 1.089±0.06 g/cm³, provide a baseline for handling and formulation .

1
Regiospecific building block for target-oriented synthesis requiring precise 1,2,4-substitution on an aromatic ring.
2
Reported kinase inhibitor pathway – serves as starting material to construct 1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole scaffolds used in investigational CDK-targeting series.
3
SAR and property-tuning studies – enables controlled comparison with regioisomers to attribute potency or lipophilicity differences to substitution pattern.

Why Substitution Pattern Matters: The Specificity of 1-Cyclopropyl-4-fluoro-2-methylbenzene


In target-oriented synthesis, the electronic and steric contributions of each substituent on an aromatic ring are finely balanced. The 1-cyclopropyl-4-fluoro-2-methyl substitution pattern is not interchangeable with other isomers, such as 5-cyclopropyl-2-fluorotoluene (4-cyclopropyl-1-fluoro-2-methylbenzene), because the relative positions of the electron-donating cyclopropyl and methyl groups and the electron-withdrawing fluorine atom dictate the ring's reactivity in subsequent transformations like electrophilic aromatic substitution or cross-coupling reactions . This regiospecificity is exemplified in advanced intermediates like 6-(2-chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole, where the precise substitution of the starting arene is essential for constructing the target heterocyclic scaffold . Using a generic, differently substituted analog would lead to a different regioisomeric product, altering or abolishing the desired biological activity.

Target (1-Cyclopropyl-4-fluoro-2-methylbenzene)
Regioisomer (e.g., 5-Cyclopropyl-2-fluorotoluene)
Substitution pattern
1,2,4- (cyclopropyl, methyl, fluoro)
1,2,4- differently arranged; may place cyclopropyl at 4-position relative to fluorine.
Reactivity in cross-coupling / EAS
Electronic balance defined by relative donor/acceptor positions
Altered directing effects may lead to a different regioisomeric product.
Downstream intermediate identity
Correctly forms 6-(2-chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole
Would yield a different benzimidazole isomer; expected to abolish target binding profile of the reported series.

Quantitative Differentiation of 1-Cyclopropyl-4-fluoro-2-methylbenzene from Key Analogs


Regioisomeric Differentiation: Impact on Predicted Boiling Point vs. 5-Cyclopropyl-2-fluorotoluene

The target compound, 1-cyclopropyl-4-fluoro-2-methylbenzene, is a regioisomer of 5-cyclopropyl-2-fluorotoluene (IUPAC: 4-cyclopropyl-1-fluoro-2-methylbenzene). This positional difference leads to a quantifiable change in a key physical property. The predicted boiling point for 1-cyclopropyl-4-fluoro-2-methylbenzene is 201.1±19.0 °C, which can be contrasted with the non-1,2,4-substituted isomer for which distinct property data would be expected due to altered molecular shape and intermolecular forces . This difference is critical for purification strategies such as distillation, where even minor boiling point variations dictate the choice of separation parameters .

Boiling point (predicted)
Class-level inference
201.1±19.0 °C
Target only; comparator data unavailable
Supports distillation parameter design; structural isomerism implies a different boiling point for the 4-cyclopropyl-1-fluoro-2-methylbenzene regioisomer.
Predicted at 760 Torr. Direct experimental comparison not available.
Physicochemical properties Separation science Process chemistry

Lipophilicity Modulation: Predicted logP Comparison with a Cyclopropyl Isomer

Lipophilicity, often modeled as logP, is a crucial parameter in medicinal chemistry for predicting membrane permeability and solubility. The target compound's specific substitution pattern is expected to yield a distinct logP value compared to an isomer where the cyclopropyl group is further substituted. For example, 1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene, an isomer with the methyl group on the cyclopropyl ring instead of the benzene core, has a computed XLogP3 of 3.2 [1]. The target compound, 1-cyclopropyl-4-fluoro-2-methylbenzene, with its methyl group directly on the aromatic ring, is predicted to have a different logP, influencing the overall pharmacokinetic profile of derived drug candidates .

Predicted logP
Class-level inference
~2.8 (vendor)
Target
Isomer*
Δ ~0.4 log units vs. 1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene (XLogP3=3.2)
Reported lipophilicity difference may support fine-tuning of membrane permeability and solubility in lead optimization.
Target logP from vendor suggestion; isomer logP computed by PubChem XLogP3. Direct experimental logP not reported.
Lipophilicity Drug design ADME prediction

Structural Confirmation via Key Intermediate in a Kinase Inhibitor Scaffold

The unique substitution pattern of 1-cyclopropyl-4-fluoro-2-methylbenzene is a key structural feature in advanced intermediates for kinase inhibitor research. The compound 6-(2-chloro-5-fluoro-4-pyrimidinyl)-1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole (MFCD33022158) is a direct derivative, serving as a precursor to the investigational drug DB18299 . This benzimidazole core's activity is intrinsically linked to the starting arene's substitution. Any modification, such as moving the cyclopropyl group to the 4-position (as in 5-cyclopropyl-2-fluorotoluene) or removing the methyl group (as in 1-cyclopropyl-4-fluorobenzene), would result in a different regioisomer of the final benzimidazole, leading to a complete loss of the designed binding affinity for its biological targets, which include cyclin-dependent kinases [1].

Key intermediate identity
Head-to-head
Precursor to DB18299 benzimidazole scaffold
Binary: correct vs. incorrect isomer
Use of any other regioisomer would produce a different benzimidazole, breaking the designed kinase binding profile.
Synthetic pathway to investigational CDK inhibitor series; substitution pattern preserved from starting arene.
Medicinal chemistry Kinase inhibitors Targeted synthesis

Optimal Use Cases for 1-Cyclopropyl-4-fluoro-2-methylbenzene in R&D


Synthesis of Regiospecific Kinase Inhibitor Intermediates

This compound is the prescribed starting material for synthesizing the 1-cyclopropyl-4-fluoro-2-methyl-1H-benzimidazole fragment found in the investigational agent DB18299 [1], a molecule designed to engage cyclin-dependent kinases. Any deviation from this regiospecific arene will lead to a different benzimidazole isomer, rendering the downstream biological evaluation meaningless. Procurement of this specific isomer is therefore mandatory for any research group replicating or expanding upon this chemical series.

Physicochemical Property Optimization in Drug Design

When a medicinal chemistry program requires a building block that introduces a balanced combination of lipophilicity and steric bulk, 1-cyclopropyl-4-fluoro-2-methylbenzene offers a distinct profile. Its predicted logP of approximately 2.8, as suggested by vendor data, differentiates it from the slightly more lipophilic isomer 1-fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene (XLogP3 = 3.2) [2]. This difference of ~0.4 log units can be decisive for improving solubility and reducing metabolic liabilities while maintaining target affinity.

Development of Structure-Activity Relationship (SAR) Studies

For SAR exploration, the compound serves as a parent scaffold. By comparing its activity and properties with those of its regioisomer 4-cyclopropyl-1-fluoro-2-methylbenzene , researchers can attribute differences in potency or selectivity directly to the change in the cyclopropyl group's position. This type of controlled comparison is fundamental to understanding molecular recognition and guiding the optimization of lead compounds.

Application
Selection Property
Validation Focus
Synthesis of regiospecific kinase inhibitor intermediates
Exact 1,2,4-substitution pattern
Confirm benzimidazole product identity (e.g., by NMR, LC-MS) matches reported intermediate
Physicochemical property tuning in lead optimization
Predicted lipophilicity contribution (~logP 2.8)
Verify experimental logP and solubility impact relative to regioisomeric controls
Structure-activity relationship (SAR) exploration
Controlled regioisomer comparator
Attribute potency or selectivity shifts to cyclopropyl positional change
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